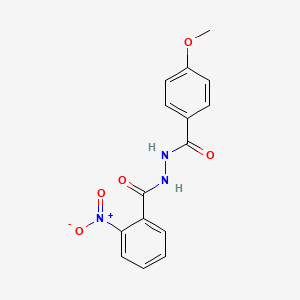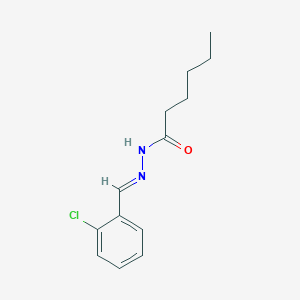
N'-(2-chlorobenzylidene)hexanohydrazide
描述
N-(2-chlorobenzylidene)hexanohydrazide, also known as CHH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHH belongs to the class of hydrazones, which are organic compounds containing a nitrogen-nitrogen double bond.
科学研究应用
N'-(2-chlorobenzylidene)hexanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide has been shown to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to reduce the production of pro-inflammatory cytokines and chemokines.
作用机制
The mechanism of action of N'-(2-chlorobenzylidene)hexanohydrazide is not fully understood. However, it is believed that N'-(2-chlorobenzylidene)hexanohydrazide exerts its therapeutic effects by targeting various cellular pathways. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide has been shown to inhibit viral replication by interfering with the viral entry, replication, and assembly processes. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects
N'-(2-chlorobenzylidene)hexanohydrazide has been shown to have various biochemical and physiological effects. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to reduce the expression of various oncogenes (genes that promote cancer) and increase the expression of tumor suppressor genes (genes that inhibit cancer). In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide has been shown to decrease the viral load and increase the immune response against viruses. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of the inflammatory response.
实验室实验的优点和局限性
N'-(2-chlorobenzylidene)hexanohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N'-(2-chlorobenzylidene)hexanohydrazide has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. It also has low solubility in water, which can limit its use in some assays.
未来方向
There are several future directions for N'-(2-chlorobenzylidene)hexanohydrazide research. In cancer research, N'-(2-chlorobenzylidene)hexanohydrazide can be further studied for its potential as a chemotherapeutic agent. Its efficacy can be tested in animal models and clinical trials. In antiviral research, N'-(2-chlorobenzylidene)hexanohydrazide can be tested for its potential to inhibit other viruses. Its mechanism of action can also be further elucidated. In anti-inflammatory research, N'-(2-chlorobenzylidene)hexanohydrazide can be tested for its potential to treat other inflammatory diseases such as arthritis and asthma. Its safety profile can also be further studied.
属性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-3-4-9-13(17)16-15-10-11-7-5-6-8-12(11)14/h5-8,10H,2-4,9H2,1H3,(H,16,17)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIKEMXNGDQLX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]hexanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(2-chloro-4-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841872.png)
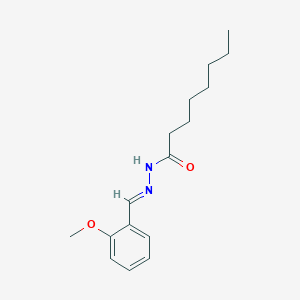
![1-tert-butyl-4-{[methyl(6-methyl-2-propylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B3841894.png)
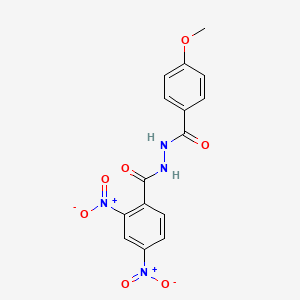


![N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide](/img/structure/B3841914.png)
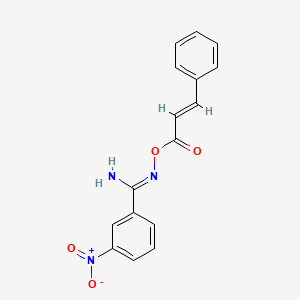
![N'-[1-(4-bromophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3841920.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841925.png)


![N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841967.png)
